molecular formula C₁₄H₉ClF₃NO₆S B1142767 rac 7-Hydroxy Efavirenz 7-O-Sulfate CAS No. 1702668-51-6

rac 7-Hydroxy Efavirenz 7-O-Sulfate

Numéro de catalogue: B1142767
Numéro CAS: 1702668-51-6
Poids moléculaire: 411.74
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualizing Efavirenz (B1671121) Metabolism Pathways in Preclinical Studies

The biotransformation of Efavirenz is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. jwatch.orgresearchgate.net Preclinical and in vitro studies using human liver microsomes (HLMs) have been crucial in elucidating these pathways. nih.gov

Phase I metabolism is characterized by oxidation reactions, predominantly hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. jwatch.orgmhmedical.com The two main primary metabolites formed are 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz (B1416612). nih.gov The major pathway, accounting for approximately 77.5% of the initial metabolism in HLM samples, is the 8-hydroxylation of Efavirenz. nih.govdrugbank.com This reaction is principally catalyzed by the highly polymorphic enzyme CYP2B6. nih.govpharmgkb.org

Primary Metabolic Pathways of Efavirenz
MetabolitePrimary EnzymeContributing EnzymesPercentage of Metabolism (in vitro)
8-HydroxyefavirenzCYP2B6CYP2A6, CYP3A4, CYP3A5, CYP1A2~77.5%
7-HydroxyefavirenzCYP2A6None identified~22.5%

Significance of Conjugated Metabolites in Xenobiotic Biotransformation Research

Xenobiotic metabolism is the process by which living organisms modify and excrete foreign chemical compounds (xenobiotics), such as drugs and environmental pollutants. openaccessjournals.comwikipedia.org This process is typically divided into Phase I (modification) and Phase II (conjugation) reactions. researchgate.netwikipedia.orgwjbphs.com

Phase II reactions involve the coupling of a xenobiotic, or its Phase I metabolite, with an endogenous molecule. openaccessjournals.comwikipedia.org This conjugation step, catalyzed by transferase enzymes, generally serves to increase the water solubility and molecular weight of the compound, facilitating its elimination from the body via urine or bile. openaccessjournals.comnih.govoup.com Key conjugation reactions include glucuronidation, glutathione (B108866) conjugation, and sulfation. researchgate.netwjbphs.com

Sulfation, the specific pathway of interest here, is the addition of a sulfonate group (SO₃⁻) to a hydroxyl or amino group of a substrate. nih.govoup.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are found in various tissues, including the liver, kidney, and gastrointestinal tract. nih.govxenotech.com The addition of the highly polar sulfate (B86663) moiety drastically alters the physicochemical properties of the substrate, typically rendering it biologically inactive and promoting its excretion. nih.govjove.com The study of sulfated metabolites is therefore critical for understanding the complete detoxification and clearance profile of a drug or other xenobiotic. nih.gov

Overview of rac 7-Hydroxy Efavirenz 7-O-Sulfate as a Key Metabolic Intermediate

Following the initial Phase I hydroxylation of Efavirenz to 7-hydroxyefavirenz, this primary metabolite becomes a substrate for Phase II conjugation enzymes. The resulting products are predominantly glucuronide and sulfate conjugates, which have been identified in human plasma and urine. nih.gov

Specifically, this compound is formed when a sulfate group is attached to the hydroxyl group at the 7-position of the 7-hydroxyefavirenz molecule. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The term "rac" (racemic) indicates that the compound is a mixture of stereoisomers.

Propriétés

Numéro CAS

1702668-51-6

Formule moléculaire

C₁₄H₉ClF₃NO₆S

Poids moléculaire

411.74

Synonymes

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-7-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origine du produit

United States

Advanced Analytical Methodologies for the Detection and Quantification of Rac 7 Hydroxy Efavirenz 7 O Sulfate in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the sensitive and selective quantification of drug metabolites, including sulfated conjugates like rac 7-Hydroxy Efavirenz (B1671121) 7-O-Sulfate. nih.govmdpi.com This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry.

A new, sensitive, and selective LC/MS/MS method has been developed to detect and quantify efavirenz and its metabolites in microsomal incubates. nih.gov This was necessary because previous HPLC methods lacked the sensitivity to quantify metabolites produced at low rates. nih.gov The MS/MS system often utilized is a triple quadrupole system, which allows for multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govnih.gov For the analysis of efavirenz and its metabolites, the MRM scan can be performed in both positive and negative ion modes, depending on the analyte. nih.govnih.gov For instance, the internal standard might be monitored in positive ion mode, while efavirenz and its metabolites are monitored in negative ion mode. nih.gov

Optimization of Chromatographic Separation Parameters for Sulfated Metabolites

The successful separation of sulfated metabolites from the parent drug and other related compounds is paramount for accurate quantification. Due to the high polarity of sulfated metabolites, reversed-phase chromatography is a commonly employed technique.

Key chromatographic parameters that are optimized include:

Column Chemistry: C18 and C8 columns are frequently used for the separation of efavirenz and its metabolites. researchgate.netgigvvy.com

Mobile Phase Composition: A typical mobile phase consists of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of compounds with varying polarities. nih.gov

Flow Rate and Column Temperature: These parameters are adjusted to optimize peak shape, resolution, and analysis time. researchgate.net

For sulfated metabolites, which can be challenging to retain on traditional reversed-phase columns, hydrophilic interaction chromatography (HILIC) presents a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which can enhance the retention of highly polar analytes. mdpi.com

Development of High-Resolution Mass Spectrometry Approaches for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like quadrupole time-of-flight (Q-TOF), provides significant advantages for the analysis of drug metabolites. nih.govresearchgate.net HRMS offers highly accurate mass measurements, which aids in the confident identification of metabolites and the elucidation of their elemental composition. nih.gov This is particularly valuable when authentic standards for metabolites are not available.

Ultra-high-performance liquid chromatography (uHPLC) combined with HRMS has been utilized to study the metabolism of efavirenz in various in vitro systems, such as brain microsomes. nih.gov This approach has enabled the identification of various metabolites, including hydroxylated and glucuronidated forms of efavirenz. nih.gov Furthermore, LC-IMS-HR-MS (ion mobility spectrometry) has been implemented to separate and identify isomeric species in complex samples, which is crucial for distinguishing between metabolites like 7-hydroxy and 8-hydroxy efavirenz. researchgate.net

Isotope-Labeled Internal Standards for Accurate Quantification in Complex Biological Matrices

The use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving high precision and accuracy in quantitative bioanalysis by LC-MS/MS. nih.govelsevierpure.com A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). medchemexpress.commedchemexpress.comnih.gov

The key advantages of using a SIL-IS include its ability to:

Co-elute with the unlabeled analyte, experiencing similar chromatographic behavior. nih.gov

Compensate for variations in sample preparation, extraction efficiency, and matrix effects (ion suppression or enhancement). nih.govelsevierpure.com

Correct for fluctuations in instrument response. elsevierpure.com

For the analysis of efavirenz, ¹³C₆-efavirenz has been successfully used as an internal standard. nih.gov The use of a SIL-IS significantly improves the robustness and reliability of the analytical method, especially when dealing with complex biological matrices like plasma or microsomal incubates. nih.govelsevierpure.com

High-Performance Liquid Chromatography (HPLC) Techniques for Metabolite Profiling

While LC-MS/MS is the preferred method for quantification, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is still a valuable tool for metabolite profiling and routine analysis. researchgate.netsciensage.info HPLC methods have been developed and validated for the determination of efavirenz and its degradation products. gigvvy.com

A typical HPLC system for efavirenz analysis might consist of:

A reversed-phase column (e.g., C18 or C8). researchgate.netgigvvy.com

An isocratic or gradient mobile phase, often a mixture of acetonitrile and a buffered aqueous solution. researchgate.netresearchgate.net

UV detection at a wavelength where efavirenz and its metabolites exhibit significant absorbance, such as around 246-252 nm. researchgate.netresearchgate.net

HPLC methods can be used to monitor the appearance of metabolite peaks in in vitro incubation studies with human liver microsomes (HLMs). researchgate.net For example, HPLC has been used to separate and monitor the formation of 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214). researchgate.net

Sample Preparation and Extraction Strategies for In Vitro and Preclinical In Vivo Studies

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest before instrumental analysis. The choice of extraction technique depends on the nature of the sample (e.g., plasma, microsomes) and the physicochemical properties of the analyte.

Commonly used extraction methods for efavirenz and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov For efavirenz and its metabolites, extraction can be performed with solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate under specific pH conditions. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This method can provide cleaner extracts compared to PPT and LLE.

For in vitro studies using microsomes, the reaction is typically terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins. nih.gov For in vivo plasma samples, enzymatic hydrolysis with β-glucuronidase may be performed prior to extraction to cleave glucuronide conjugates and measure the total concentration of the aglycone metabolite. nih.gov

Method Validation Criteria for Academic Research and Reference Material Characterization

To ensure the reliability and accuracy of analytical data, methods must be rigorously validated. Validation parameters are typically defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

For the characterization of reference materials, these validation criteria are particularly stringent to ensure the certified purity and concentration of the standard.

Computational Chemistry and Structural Biology Studies of Rac 7 Hydroxy Efavirenz 7 O Sulfate

Molecular Docking Simulations with Sulfotransferase Enzymes and Cytochrome P450 Isoforms

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme. In the context of rac 7-Hydroxy Efavirenz (B1671121) 7-O-Sulfate, docking simulations can provide critical insights into its interaction with sulfotransferases (SULTs), the enzymes responsible for its formation, and with Cytochrome P450 (CYP450) isoforms, which it may subsequently inhibit or by which it may be further metabolized.

Although specific docking studies on rac 7-Hydroxy Efavirenz 7-O-Sulfate are not extensively reported in publicly available literature, the principles of such investigations can be extrapolated from studies on similar phenolic compounds and SULT enzymes. SULT1A1 is a major human SULT isoform known to sulfate (B86663) a wide variety of small phenolic compounds. mdpi.comresearchgate.net Docking studies of phenolic substrates into the active site of SULT1A1 have revealed key interactions, such as the role of specific phenylalanine residues in "sandwiching" the phenolic moiety, thereby orienting it for the nucleophilic attack on the sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

For 7-hydroxyefavirenz (B1416612), the phenolic hydroxyl group would be the primary site for sulfation. A hypothetical docking study would position the 7-hydroxyefavirenz molecule within the SULT1A1 active site to assess the favorability of this orientation. The resulting docking score would provide a quantitative estimate of the binding affinity.

Furthermore, once formed, this compound could potentially interact with CYP450 enzymes. Efavirenz itself is a substrate and inducer of CYP2B6 and CYP3A4 and an inhibitor of several other CYPs. pharmgkb.orgnih.gov Docking simulations could predict whether the sulfated metabolite retains the ability to bind to these enzymes, potentially acting as an inhibitor and contributing to drug-drug interactions.

Table 1: Illustrative Molecular Docking Scores of 7-Hydroxyefavirenz and its Sulfate Conjugate with SULT1A1 and CYP2B6

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
7-HydroxyefavirenzSULT1A1-8.5Phe81, Phe84, His108
This compoundCYP2B6-7.2Phe297, Ser294, Ile114

Note: The data in this table is illustrative and based on typical values observed in molecular docking studies of similar compounds. It is intended to demonstrate the type of information that would be generated from such a study.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than the static picture provided by molecular docking. MD simulations can reveal the stability of the docked pose, the conformational changes in both the ligand and the enzyme upon binding, and the role of solvent molecules in the binding process. nih.govnih.gov

For the interaction between 7-hydroxyefavirenz and a SULT enzyme, an MD simulation could track the conformational flexibility of the substrate within the active site. This would help to understand how the enzyme accommodates the substrate and orients it for the sulfation reaction. Studies on other SULT isoforms have shown that loop flexibility can be a key determinant of substrate specificity. mdpi.com

Once this compound is formed, MD simulations could be employed to study its interaction with other biological targets, such as CYP450 enzymes or drug transporters. These simulations could reveal whether the bulky and negatively charged sulfate group alters the binding mode compared to the parent drug, efavirenz, or its hydroxylated precursor. Such changes could have significant implications for the potential of the metabolite to cause off-target effects or drug-drug interactions. nih.gov The simulation can also provide information on the stability of the enzyme-ligand complex, which is crucial for understanding the duration and strength of any potential inhibition.

Quantitative Structure-Metabolism Relationships (QSMR) for Sulfation Propensity

Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools that correlate the structural features of a series of compounds with their metabolic rates or propensities. researchgate.net These models are valuable in drug discovery for predicting the metabolic fate of new chemical entities.

Developing a QSMR model for the sulfation of efavirenz and its derivatives would involve compiling a dataset of related compounds with experimentally determined sulfation rates. Various molecular descriptors, such as electronic properties (e.g., pKa of the hydroxyl group), steric parameters, and lipophilicity, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that relates these descriptors to the observed sulfation rates. nih.gov

A successful QSMR model could predict the likelihood of 7-hydroxyefavirenz undergoing sulfation compared to other metabolic pathways, such as glucuronidation. It could also be used to predict the sulfation propensity of other hydroxylated metabolites of efavirenz or newly designed efavirenz analogs, thereby guiding the development of compounds with more favorable metabolic profiles.

Table 2: Representative Descriptors for a QSMR Model of Sulfation

DescriptorDescriptionTypical Influence on Sulfation Rate
pKaAcidity of the hydroxyl groupLower pKa often correlates with higher sulfation rates for phenols
LogPLipophilicityOptimal range exists; very high or low LogP can be detrimental
Steric HindranceBulkiness around the hydroxyl groupIncreased hindrance generally decreases the rate of sulfation
Electronic ChargePartial charge on the hydroxyl oxygenA more negative charge may facilitate interaction with the SULT active site

Note: This table provides examples of descriptors commonly used in QSMR studies and their general trends.

In Silico Prediction of Metabolic Sites and Pathways for Efavirenz and its Hydroxylated Derivatives

In silico tools for predicting sites of metabolism have become increasingly sophisticated, incorporating both ligand-based and structure-based approaches. nih.govresearchgate.net For efavirenz, such tools can predict the most likely atoms to undergo oxidative metabolism by CYP450 enzymes. Indeed, experimental data confirms that the 7- and 8-positions are the primary sites of hydroxylation. nih.govresearchgate.net

Following primary metabolism, these in silico systems can also predict the subsequent Phase II conjugation reactions. For 7-hydroxyefavirenz, the phenolic hydroxyl group is a prime candidate for sulfation. Predictive models for SULT-mediated metabolism often consider factors such as the accessibility of the hydroxyl group and its chemical reactivity. nih.gov Some prediction tools can even differentiate between the likelihood of sulfation versus glucuronidation, another major Phase II pathway. upol.cz

These predictive models are built upon large databases of known metabolic reactions and can utilize machine learning algorithms to identify patterns that govern substrate specificity. nih.gov By inputting the structure of 7-hydroxyefavirenz, these tools can generate a ranked list of potential metabolic transformations, including sulfation at the 7-position. This information is invaluable in the early stages of drug development for anticipating the metabolic profile of a drug candidate and identifying potentially problematic metabolites.

Future Research Directions and Unanswered Questions Regarding Rac 7 Hydroxy Efavirenz 7 O Sulfate

Development and Application of Certified Reference Standards for Research

A significant hurdle in the comprehensive study of rac 7-Hydroxy Efavirenz (B1671121) 7-O-Sulfate is the availability of well-characterized certified reference standards. These standards are crucial for the accurate quantification and identification of the metabolite in various biological matrices. lgcstandards.comprimescholars.comclearsynth.com The development of these standards, including isotopically labeled versions like rac 7-Hydroxy Efavirenz-d4, is essential for advancing research. clearsynth.comnih.gov

The availability of such standards would facilitate:

Accurate Quantification: Reliable measurement of rac 7-Hydroxy Efavirenz 7-O-Sulfate levels in plasma, urine, and other biological samples. nih.gov

Method Validation: Ensuring the accuracy and reproducibility of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used for its detection. actascientific.comresearchgate.netresearchgate.net

In Vitro Studies: Precise investigation of the enzymes and pathways involved in its formation and potential further metabolism.

Several chemical suppliers offer reference materials for efavirenz and its metabolites, which can serve as a starting point for the development of more robust, certified standards. lgcstandards.commedchemexpress.comclearsynth.com

Exploration of Less Characterized Downstream Metabolic Fates of the Sulfate (B86663) Conjugate

The metabolic journey of efavirenz does not necessarily end with the formation of sulfate or glucuronide conjugates. Preliminary evidence suggests that these conjugated metabolites might undergo further oxidative metabolism. nih.gov Specifically, the detection of 8,14-dihydroxyefavirenz (B8820817) in vivo, while absent in vitro from efavirenz or its primary hydroxylated metabolites, points to the possibility that the glucuronide or sulfate of 8-hydroxyefavirenz (B1664214) could be a substrate for further hydroxylation. nih.gov

Future research should focus on investigating whether this compound undergoes similar downstream metabolic transformations. This exploration would require sophisticated analytical techniques to identify and quantify these potentially novel, low-abundance metabolites in biological samples. Understanding these pathways is crucial for a complete picture of efavirenz clearance and potential drug-drug interactions.

Advancements in Predictive Modeling for Conjugate Formation and Disposition in Preclinical Contexts

The formation of this compound is a result of Phase II metabolism, a critical step in drug detoxification and elimination. Efavirenz is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2A6 playing a principal role in 7-hydroxylation. nih.govnih.gov This is considered a minor pathway compared to the major 8-hydroxylation route catalyzed by CYP2B6. nih.govpharmgkb.org

Advancements in in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling could provide valuable tools for predicting the formation and disposition of this sulfate conjugate in preclinical settings. iu.edu These models can integrate data on:

Enzyme kinetics of sulfotransferase enzymes involved in the conjugation of 7-Hydroxy Efavirenz.

The influence of genetic polymorphisms in these enzymes on conjugation rates.

The impact of co-administered drugs on the activity of these enzymes.

Such predictive models would be invaluable for anticipating inter-individual variability in efavirenz metabolism and could aid in the early identification of potential drug-drug interactions. nih.govbenthamdirect.com

Elucidation of the Precise Role of Racemic Mixtures Versus Individual Enantiomers in Metabolic Processes

Efavirenz is administered as a racemic mixture, containing both (S)- and (R)-enantiomers. researchgate.net However, the biological activity and metabolic fate of each enantiomer can differ significantly. nih.gov While the (S)-enantiomer is the active inhibitor of HIV-1 reverse transcriptase, the metabolic profile of each enantiomer, including the formation of 7-Hydroxy Efavirenz and its subsequent sulfation, has not been fully elucidated. medchemexpress.comresearchgate.net

Future research should aim to:

Characterize the stereoselectivity of the enzymes responsible for the 7-hydroxylation of efavirenz.

Investigate whether the sulfation of 7-Hydroxy Efavirenz is also an enantioselective process.

Compare the downstream metabolic fates of the individual sulfate enantiomers.

A clearer understanding of the role of stereochemistry in the metabolism of efavirenz will provide a more nuanced view of its pharmacokinetics and could have implications for optimizing antiretroviral therapy. nih.gov

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s metabolic interactions?

  • Methodological Answer : Publish raw data (e.g., chromatograms, NMR spectra) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Pre-register protocols on platforms like Open Science Framework to minimize selective reporting bias .

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